(R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid

Chiral Purity HPLC Analysis Peptide Synthesis

(2R)-2-(((tert-butoxy)carbonyl)amino)pentanoic acid, also known as Boc-D-norvaline (CAS: 57521-85-4), is a chiral amino acid derivative belonging to the class of N-Boc-protected D-amino acids. It serves as a key building block for incorporating the non-proteinogenic D-norvaline residue into peptides, particularly via Boc solid-phase peptide synthesis (SPPS).

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 57521-85-4
Cat. No. B558475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid
CAS57521-85-4
SynonymsN'-Methyl-L-histidinemethylester; 57519-09-2; H-His(1-Me)-Ome; H-His(Nt-Me)-Ome2Hcl; 1-methylhistidinemethylester; SCHEMBL2736340; CTK3J1677; ZINC2561049; SBB070265; AKOS015915127; AN-7777; RTR-020079; AC-19217; AK170244; TR-020079; I14-7025; H-His(N|O-Me)-OMeinvertedexclamationmarkcurrency2HCl; methyl(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyINWOAUUPYIXDHN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2R)-2-(((tert-butoxy)carbonyl)amino)pentanoic acid (Boc-D-Norvaline) as a Chiral Building Block for D-Peptide Synthesis


(2R)-2-(((tert-butoxy)carbonyl)amino)pentanoic acid, also known as Boc-D-norvaline (CAS: 57521-85-4), is a chiral amino acid derivative belonging to the class of N-Boc-protected D-amino acids. It serves as a key building block for incorporating the non-proteinogenic D-norvaline residue into peptides, particularly via Boc solid-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group provides temporary amino protection, which is orthogonal to other common protecting groups . This specific D-enantiomer is crucial for altering peptide conformation, stability, and biological activity compared to its natural L-counterpart .

Why Unprotected Norvaline or the L-Enantiomer Cannot Substitute for (2R)-2-(((tert-butoxy)carbonyl)amino)pentanoic acid


In scientific procurement, substituting Boc-D-norvaline with its L-enantiomer (Boc-L-norvaline) or unprotected D-norvaline is not chemically or biologically equivalent. The D-configuration imparts distinct stereochemical properties that are critical for generating peptides with specific conformations and enhanced resistance to proteolytic degradation . Furthermore, the Boc protecting group is essential for preventing undesired side reactions and racemization during peptide coupling, a level of control not afforded by the unprotected amino acid . The specific optical rotation and enantiomeric purity of the D-isomer serve as verifiable quality attributes that ensure the correct stereoisomer is being used, directly impacting the reproducibility of peptide synthesis and the resulting biological activity [1].

Quantitative Differentiation of (2R)-2-(((tert-butoxy)carbonyl)amino)pentanoic acid: Chiral Purity, Optical Rotation, and Physicochemical Data


Enantiomeric Purity: Verified by Chiral HPLC to Ensure Correct D-Configuration

High enantiomeric purity is critical for chiral building blocks to prevent the introduction of the wrong stereoisomer, which can drastically alter a peptide's biological function. This compound is specified with a stereoisomer impurity (the L-enantiomer) content of ≤0.5% as measured by chiral HPLC [1]. This is a direct, verifiable quality attribute for procurement.

Chiral Purity HPLC Analysis Peptide Synthesis

Specific Optical Rotation: A Unique Chiroptical Signature Distinguishing D- from L-Enantiomer

Specific optical rotation ([α]D) is a fundamental, quantifiable property that distinguishes enantiomers. The target compound, Boc-D-norvaline, exhibits a specific optical rotation of [α]20D = +14 ± 1° (c = 2.13, MeOH) . While the L-enantiomer's rotation is expected to be approximately -14° under the same conditions (based on class-level inference), a direct comparison to a published value for the L-isomer under identical conditions is not available in the current dataset.

Chiroptical Properties Optical Rotation Stereochemistry

Chemical Purity: Defined HPLC Specification for Reproducible Synthesis

The chemical purity of a building block directly impacts coupling efficiency and the complexity of downstream purification. Commercial sources for this compound specify high chemical purity, typically with a minimum of ≥ 99% by HPLC or ≥ 97% [1]. This is comparable to the purity specifications for the closely related Boc-L-norvaline, which is also offered at ≥ 98% purity . The availability of a high-purity grade (≥99%) is a key procurement differentiator.

Chemical Purity HPLC Quality Control

Procurement-Driven Applications for (2R)-2-(((tert-butoxy)carbonyl)amino)pentanoic acid in D-Peptide Research and Development


Synthesis of Proteolytically Stable D-Peptide Therapeutics

The primary application of Boc-D-norvaline is as a building block for introducing D-norvaline residues into peptide chains . Peptides composed of D-amino acids are resistant to degradation by natural proteases, making them highly attractive as therapeutic candidates with extended in vivo half-lives . The verified enantiomeric purity (≤0.5% L-isomer) [1] is essential in this context, as even minor contamination with the L-enantiomer would compromise the desired biological stability and could lead to unpredictable immunogenicity.

Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

This compound is used in SAR studies to probe the stereochemical requirements of a peptide's target interaction. By systematically replacing an L-norvaline residue with its D-enantiomer, researchers can map the three-dimensional binding requirements of a receptor or enzyme. The distinct optical rotation ([α]20D = +14 ± 1°) provides a routine analytical check to ensure the correct stereoisomer was incorporated into the peptide sequence, which is crucial for drawing accurate conclusions from the SAR data.

Construction of Conformationally Constrained Peptide Mimetics

D-amino acids are often employed to induce specific secondary structures, such as beta-turns, in synthetic peptides. Boc-D-norvaline, with its D-configuration and hydrophobic side chain, can be strategically placed to stabilize desired folded conformations. The high chemical purity (≥99% by HPLC) of this building block minimizes the formation of deletion or truncated sequences during SPPS, which is critical for obtaining homogeneous peptide products suitable for high-resolution structural analysis by NMR or X-ray crystallography.

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